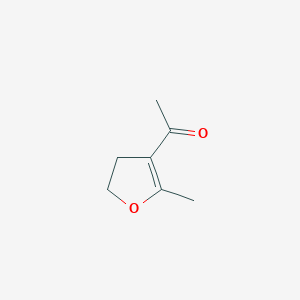
(2S)-2-amino-3-ethoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-ethoxypropan-1-ol is an organic compound that features both an amino group and an ethoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-ethoxypropan-1-ol typically involves the reaction of an appropriate epoxide with an amine. One common method is the reaction of ethylene oxide with ethanolamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as acidic or basic catalysts may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-amino-3-ethoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(2S)-2-amino-3-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-ethoxypropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
S-2-Amino-1-propanol: This compound is structurally similar but lacks the ethoxy group.
S-2-Amino-3-methoxypropanol: Similar structure with a methoxy group instead of an ethoxy group.
S-2-Amino-3-propoxypropanol: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-amino-3-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
58577-92-7 |
|---|---|
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 |
Nom IUPAC |
(2S)-2-amino-3-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Clé InChI |
OCOQCJMDHZROCY-YFKPBYRVSA-N |
SMILES |
CCOCC(CO)N |
SMILES isomérique |
CCOC[C@H](CO)N |
SMILES canonique |
CCOCC(CO)N |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657817.png)

![dimethyl 2-[(E)-2-methyl-3-morpholin-4-ylprop-2-enylidene]propanedioate](/img/structure/B1657822.png)

![ethyl (2E)-2-[(2-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657827.png)
![ethyl (2Z)-2-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657828.png)

![2-[N-(2-hydroxyethyl)-4-[(2-methylphenyl)diazenyl]anilino]ethanol](/img/structure/B1657830.png)


![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B1657835.png)
![2-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]-5-methyl-1,3-thiazolidin-4-one hydrochloride](/img/structure/B1657837.png)
![(Z)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B1657838.png)

